N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
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Overview
Description
N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C10H18N2O2S2 It is characterized by the presence of an isopropyl group attached to a thiazole ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide typically involves the reaction of 2-isopropylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
- N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
- N-cyclopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
Uniqueness
N-isopropyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is unique due to its specific isopropyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H18N2O2S2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-propan-2-yl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H18N2O2S2/c1-7(2)10-11-5-9(15-10)6-16(13,14)12-8(3)4/h5,7-8,12H,6H2,1-4H3 |
InChI Key |
UXLCCGDRXQNBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS(=O)(=O)NC(C)C |
Origin of Product |
United States |
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